molecular formula C20H18FNO3 B2757782 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide CAS No. 923121-13-5

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide

Cat. No.: B2757782
CAS No.: 923121-13-5
M. Wt: 339.366
InChI Key: DAXMLWXKTKLLLF-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized by the condensation of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the chromenone intermediate with a fluorobenzene derivative in the presence of a suitable catalyst.

    Amidation: The final step involves the amidation of the chromenone derivative with 2,2-dimethylpropanamide. This reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Pharmacology: Research has indicated that the compound may interact with specific molecular targets, making it a candidate for further pharmacological studies.

    Materials Science: The unique structural features of the compound make it suitable for use in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide involves its interaction with various molecular targets. The compound is believed to exert its effects through the following pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer-related pathways, leading to reduced activity of these enzymes.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways and affecting cell function.

    DNA Interaction: The compound may intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.

Comparison with Similar Compounds

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-20(2,3)19(24)22-12-8-9-17-14(10-12)16(23)11-18(25-17)13-6-4-5-7-15(13)21/h4-11H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXMLWXKTKLLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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